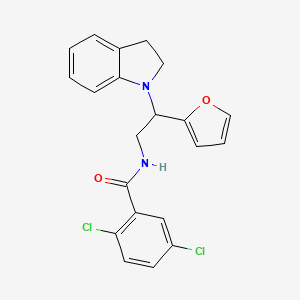
2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. DIF-1 is a small molecule inhibitor that has been shown to have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. In
作用机制
The mechanism of action of 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is not fully understood, but it is believed to act through the inhibition of the Wnt signaling pathway. The Wnt signaling pathway is a complex network of proteins that regulate cellular processes, including cell differentiation and proliferation. This compound has been shown to inhibit the activity of one of the key proteins in the Wnt signaling pathway, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. One of the most significant effects of this compound is its ability to promote stem cell differentiation. This compound has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide in lab experiments is its specificity. This compound is a small molecule inhibitor that targets specific proteins in the Wnt signaling pathway, allowing researchers to study the effects of inhibiting these proteins in a controlled manner. Additionally, this compound is relatively stable and easy to work with, making it a useful tool in scientific research. However, one of the limitations of using this compound is its cost. The synthesis of this compound is a complex process that requires specialized equipment and expertise, making it relatively expensive compared to other small molecule inhibitors.
未来方向
There are several future directions for research involving 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Another area of research is the potential use of this compound in regenerative medicine, as it has been shown to promote stem cell differentiation. Finally, further studies are needed to explore the potential use of this compound as a cancer treatment.
合成方法
The synthesis of 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide involves several steps, including the reaction of 2,5-dichlorobenzoyl chloride with furan-2-ylmethylamine to form the intermediate 2,5-dichloro-N-(furan-2-ylmethyl)benzamide. This intermediate is then reacted with indoline-1-ethylamine to produce the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide has been used extensively in scientific research to study its effects on cellular processes. One of the most significant applications of this compound is in the study of stem cell differentiation. This compound has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and muscle cells. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells.
属性
IUPAC Name |
2,5-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-15-7-8-17(23)16(12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRGTSFFRWANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


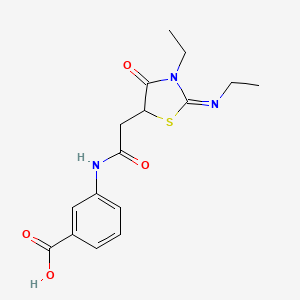
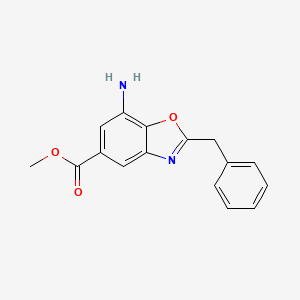
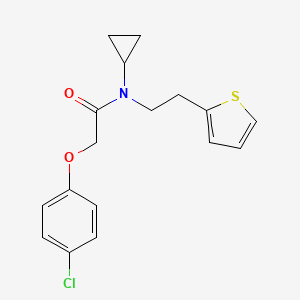
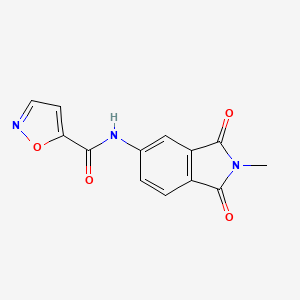
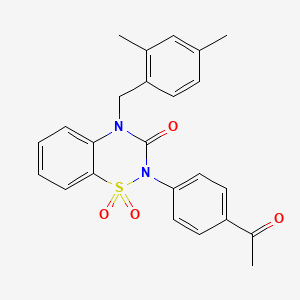
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)
![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)